molecular formula C18H15ClN4O4S B2607359 4-(3-chlorophenyl)-2-((3,5-dimethylisoxazol-4-yl)methyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251694-51-5

4-(3-chlorophenyl)-2-((3,5-dimethylisoxazol-4-yl)methyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2607359
CAS No.: 1251694-51-5
M. Wt: 418.85
InChI Key: LFJPOSFVPQFWBD-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-2-((3,5-dimethylisoxazol-4-yl)methyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C18H15ClN4O4S and its molecular weight is 418.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Applications

Compounds with structural similarities to the queried molecule, such as those containing thiadiazine rings, have been synthesized and characterized for various purposes. For instance, the synthesis of formazans from a Mannich base of thiadiazole as antimicrobial agents indicates the potential for creating compounds with biological activity (Sah et al., 2014). Similarly, studies on the crystal structure of related compounds, such as the zwitterion form of a dimethyl pyridothiadiazine derivative, provide valuable insights into their structural properties and potential applications in material science or pharmaceuticals (Dupont et al., 1995).

Heterocyclic Chemistry and Drug Design

The research into heterocyclic compounds, particularly those incorporating thiadiazine and pyridine rings, is a vibrant area in medicinal chemistry and drug design. These studies often focus on synthesizing new derivatives and evaluating their biological activities. For example, the development of novel biologically active benzothiazine carbohydrazide dioxides showcases the therapeutic potential of such heterocyclic systems (Zia-ur-Rehman et al., 2009).

Properties

IUPAC Name

4-(3-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O4S/c1-11-15(12(2)27-21-11)10-22-18(24)23(14-6-3-5-13(19)9-14)17-16(28(22,25)26)7-4-8-20-17/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJPOSFVPQFWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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